BenchChemオンラインストアへようこそ!

Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-

nitrosourea stereochemistry Lewis lung carcinoma solid tumor chemotherapy

Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)- (CAS 13909-11-0), also designated trans-2-chlorocyclohexyl CENU or NSC-88104, is a chloroethylnitrosourea (CENU) alkylating agent with the molecular formula C₉H₁₅Cl₂N₃O₂ and a molecular weight of 268.14 Da. It belongs to the nitrosourea class of DNA-crosslinking antineoplastic agents, which includes the clinically established drugs lomustine (CCNU; CAS 13010-47-4), semustine (MeCCNU; CAS 13909-09-6), and carmustine (BCNU; CAS 154-93-8).

Molecular Formula C9H15Cl2N3O2
Molecular Weight 268.14 g/mol
CAS No. 13909-11-0
Cat. No. B13737642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-
CAS13909-11-0
Molecular FormulaC9H15Cl2N3O2
Molecular Weight268.14 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl
InChIInChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15)
InChIKeyAVQDABCAQFMRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea (E)-Isomer (CAS 13909-11-0): A Stereochemically Defined Chloroethylnitrosourea for Antitumor Research and Preclinical Procurement


Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)- (CAS 13909-11-0), also designated trans-2-chlorocyclohexyl CENU or NSC-88104, is a chloroethylnitrosourea (CENU) alkylating agent with the molecular formula C₉H₁₅Cl₂N₃O₂ and a molecular weight of 268.14 Da . It belongs to the nitrosourea class of DNA-crosslinking antineoplastic agents, which includes the clinically established drugs lomustine (CCNU; CAS 13010-47-4), semustine (MeCCNU; CAS 13909-09-6), and carmustine (BCNU; CAS 154-93-8) [1]. The compound is distinguished from its closest structural analog, lomustine, by the presence of a chlorine atom at the 2-position of the cyclohexyl ring in the trans configuration relative to the nitrosoureido function, and from its cis-(Z) stereoisomer (CAS 13909-12-1) by the (E)-configuration about the nitrosourea moiety, a stereochemical feature with demonstrated consequences for solid tumor antitumor activity [2].

Why Lomustine, Cis-2-Chlorocyclohexyl CENU, or MeCCNU Cannot Substitute for trans-2-Chlorocyclohexyl CENU (CAS 13909-11-0) in Preclinical Oncology Research


Chloroethylnitrosoureas exhibit profound structure-activity dependence on both the nature and stereochemistry of the N′-cyclohexyl substituent [1]. The trans-2-chlorocyclohexyl CENU (CAS 13909-11-0) occupies a distinct position in nitrosourea SAR space: it is not interchangeable with lomustine (which lacks the 2-chloro substituent and shows divergent solid tumor activity profiles), with cis-2-chlorocyclohexyl CENU (CAS 13909-12-1; which is markedly less active against solid tumors), or with MeCCNU (which bears a trans-4-methyl group and exhibits superior Lewis lung carcinoma cure rates but via a different metabolic and pharmacodynamic pathway) [2][3]. Substitution of any of these comparators for the title compound in preclinical studies would confound interpretation of stereochemical SAR, tumor model selectivity, and immunomodulatory endpoints such as induced tumor resistance, each of which has been quantitatively characterized for this specific stereoisomer [4].

Quantitative Differentiation Evidence for trans-2-Chlorocyclohexyl CENU (CAS 13909-11-0) Versus Closest Structural Analogs


Trans vs. Cis Stereochemistry: Differential Activity Against Advanced Lewis Lung Carcinoma

In a direct head-to-head comparison within a single study, Montgomery et al. (1977) evaluated both cis-2-chlorocyclohexyl CENU and trans-2-chlorocyclohexyl CENU against advanced Lewis lung carcinoma (treatment on day 7 post-implant, single intraperitoneal injection) [1]. The trans isomer (CAS 13909-11-0) demonstrated activity against both advanced and early Lewis lung carcinoma, appearing in both Table I (Advanced) and Table III (Early) of the study. In contrast, the cis isomer (CAS 13909-12-1) showed substantially lower activity against advanced disease (ILS 31% at 40 mg/kg with 1/10 cures, versus trans isomer ILS 62% at 90 mg/kg with 1/10 cures) and was notably absent from the list of compounds active against early Lewis lung carcinoma [1]. In Table V of the same study, trans-2-chlorocyclohexyl CENU was rated '++' for advanced Lewis lung and '+++' for L1210 leukemia, whereas the study authors explicitly noted that cis-configured cyclohexyl nitrosoureas are typically inactive against advanced solid tumors [1].

nitrosourea stereochemistry Lewis lung carcinoma solid tumor chemotherapy cis-trans isomer comparison

Induced Tumor Resistance (ITR) Profile: High Immunological Memory Despite Moderate Cure Rates in LSA Lymphoma

In a 13-nitrosourea comparative study by Feola et al. (1986), NSC-88104 (trans-2-chlorocyclohexyl CENU) was evaluated against the LSA lymphoma ascites tumor of the C57BL/ym mouse for both cure rates and treatment-induced tumor resistance (ITR) [1]. Cure rates were classified into three tiers: high (≥80%), medium (40 to <80%), and low/nil (<40%). NSC-88104 fell into the medium cure rate tier, alongside GANU and GCNU. However, the critical differentiation emerged in the ITR endpoint: NSC-88104 produced ≥80% highly immune (HI) mice among cured animals—a rate comparable to top-performing agents MeCCNU, CCNU, ACNU, FCNU, and PCNU—despite its lower cure rate [1]. This dissociation between cure rate and ITR was explicitly noted by the authors as agent- and structure-related, and contrasts with agents such as BCNU and chlorozotocin which achieved high cures (≥80%) but showed only 33.3-75% HI mice [1]. Additionally, in the EMT6 mammary carcinoma ascites model (Feola et al., 1986), NSC-88104 produced lower cure rates than CCNU (70% cures at 30 mg/kg) and chlorozotocin (83.3% at 10 mg/kg), further confirming its distinct pharmacological profile [2].

induced tumor resistance nitrosourea immunotherapy LSA lymphoma tumor immunology

Differential Solid Tumor vs. Leukemia Activity Spectrum Compared to Lomustine (CCNU)

Montgomery et al. (1977) published a consolidated comparison (Table V) of nitrosourea activity across advanced Lewis lung carcinoma, early Lewis lung carcinoma, and L1210 leukemia [1]. The trans-2-chlorocyclohexyl CENU received activity ratings of '++' (complete regressions but no cures) for advanced Lewis lung, '+' (no cures or complete regressions but >25% ILS) for early Lewis lung, and '+++' (cures) for L1210 leukemia [1]. This profile differs from lomustine (CCNU), which was rated '++' for advanced Lewis lung with 23% cures (7/30), was absent from the early Lewis lung active table, and achieved '+++' for L1210 [1]. The key distinction is that trans-2-chlorocyclohexyl CENU is active against early Lewis lung carcinoma—before metastasis is established—whereas CCNU's activity in this setting was not sufficient to merit listing among active compounds in Table III [1]. Compared to MeCCNU (trans-4-methylcyclohexyl CENU), which was rated '++' advanced Lewis lung with 90% cures (9/10) and '+++' L1210, trans-2-chlorocyclohexyl CENU shows substantially lower solid tumor cure rates but comparable leukemia activity, indicating that the position of cyclohexyl ring substitution (2-chloro vs. 4-methyl) profoundly impacts solid tumor pharmacodynamics [1].

tumor model selectivity Lewis lung carcinoma L1210 leukemia nitrosourea SAR

Class-Level Stereochemical SAR: Trans-2-Substitution on the Cyclohexyl Ring Preserves Antitumor Activity Relative to Cis

Although no direct comparative data exist for trans-2-chloro vs. cis-2-chloro CENU in the L1210 leukemia model at equitoxic doses, strong class-level inference is available from the study of CCNU's 2-hydroxylated metabolites by Heal et al. (1978) [1]. This study compared cis- and trans-2-hydroxy CCNU metabolites and found that at maximum nonlethal doses, the trans-2-hydroxy isomer produced antitumor activity identical to that of the parent drug CCNU (413% vs. 410% increased life span relative to untreated controls in the ip L1210 model), whereas the cis-2-hydroxy isomer was markedly inferior (152% ILS) [1]. The trans isomer was also 3-fold more toxic than CCNU on a molar basis in normal mice, while the cis isomer was 2-fold more toxic, and both isomers had greater in vitro alkylating activity and shorter chemical half-lives than CCNU [1]. This pattern—trans-2-substitution preserving antitumor efficacy while cis-2-substitution reduces it—is consistent with the broader nitrosourea SAR literature, including the Montgomery et al. (1977) Lewis lung findings for 2-chloro analogs and the Johnston & Montgomery (1986) review confirming that trans configuration of cyclohexyl substituents is critical for antitumor activity [2][3].

structure-activity relationship cyclohexyl hydroxylation CCNU metabolism trans stereochemistry

Physicochemical Differentiation: Increased Molecular Weight and Halogen Content Relative to Lomustine

The trans-2-chlorocyclohexyl CENU (CAS 13909-11-0) differs from lomustine (CCNU) by the formal substitution of a chlorine atom for a hydrogen atom at the cyclohexyl 2-position, increasing the molecular weight from 233.70 Da (C₉H₁₆ClN₃O₂) to 268.14 Da (C₉H₁₅Cl₂N₃O₂) and adding a second halogen center [1]. The experimental octanol-water partition coefficient (log P) for the title compound is 2.73 (Hansch et al., 1995 experimental database), compared to reported values of approximately 2.83 for lomustine [2]. While the log P values are similar, the additional chlorine atom introduces a distinct metabolic liability: the 2-chloro substituent creates a site for potential dehalogenation or glutathione conjugation that is absent in lomustine, and the increased molecular weight and halogen content alter the compound's hydrogen-bonding capacity and polar surface area (calculated PSA ~62 Ų) [3]. The QSAR analysis by Hansch et al. (1980) of 90 nitrosoureas against L1210 leukemia established that optimal log P for antitumor activity falls in the range of approximately -1.5 to -2.5 (for neutral nitrosoureas with better therapeutic indices), though both CCNU and the title compound fall outside this optimal range, suggesting that lipophilicity alone does not account for activity differences [4].

lipophilicity molecular weight physicochemical properties blood-brain barrier penetration

Recommended Research and Procurement Application Scenarios for trans-2-Chlorocyclohexyl CENU (CAS 13909-11-0)


Stereochemical SAR Probe for Cyclohexyl-Substituted Nitrosourea Antitumor Activity

CAS 13909-11-0 serves as a critical trans-configured reference standard in any structure-activity relationship study examining the impact of cyclohexyl ring substitution on CENU antitumor efficacy. Its direct within-study comparison to the cis isomer (CAS 13909-12-1) in the Lewis lung carcinoma model [1] provides a validated experimental framework for dissecting stereochemical contributions to solid tumor activity. Researchers should procure both isomers as a matched pair to control for electronic effects of the chlorine substituent while isolating stereochemical variables.

Immunomodulatory Nitrosourea Research: High ITR Induction Model Compound

For studies investigating the immunological consequences of nitrosourea therapy—particularly the phenomenon of treatment-induced tumor resistance (ITR)—NSC-88104 represents a uniquely characterized tool compound. Its demonstrated ability to generate ≥80% highly immune mice despite moderate (<80%) direct cure rates in the LSA lymphoma model [2] makes it a valuable positive control or test agent for experiments aimed at dissociating cytotoxic from immunostimulatory mechanisms of nitrosoureas, in contrast to BCNU or chlorozotocin which show the inverse profile (high cures, moderate ITR).

Differential Tumor Model Selectivity Profiling in Preclinical Nitrosourea Screening

The distinct activity spectrum of trans-2-chlorocyclohexyl CENU across advanced Lewis lung, early Lewis lung, and L1210 leukemia models [1] positions it as a calibration compound for multi-model nitrosourea screening panels. Unlike lomustine, which lacks demonstrated early Lewis lung activity, this compound can serve as a bridge comparator between leukemia-selective and solid tumor-selective CENU analogs, aiding in the construction of predictive tumor-type selectivity models.

Metabolic Fate Studies of Halogenated Cyclohexyl Nitrosoureas

With two distinct chlorine atoms (one on the chloroethyl side chain, one at the cyclohexyl 2-position), CAS 13909-11-0 offers a more complex metabolic probe than lomustine for studies of microsomal metabolism, dehalogenation, and glutathione conjugation pathways. The class-level evidence that cyclohexyl ring substitution alters microsomal Km values [3], combined with the known hydroxylation patterns of CCNU at positions 2, 3, and 4 of the cyclohexyl ring [4], supports its use in comparative metabolism studies where differential halogen substitution may redirect metabolic fate.

Quote Request

Request a Quote for Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.